N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as DOB, is a psychedelic drug that belongs to the amphetamine family. It is a potent hallucinogen that is known for its long-lasting effects and intense visuals. Although DOB has been used recreationally, it has also been studied for its potential therapeutic applications.
Mechanism of Action
DOB acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It also has affinity for other receptors, including the dopamine and norepinephrine receptors. The exact mechanism of action of DOB is not fully understood, but it is believed to modulate the activity of these receptors, leading to its psychedelic effects.
Biochemical and Physiological Effects:
DOB has a range of biochemical and physiological effects, including hallucinations, altered perception of time and space, changes in mood and emotions, and altered thought processes. It also has a stimulating effect on the central nervous system, leading to increased heart rate, blood pressure, and body temperature. The effects of DOB can last for up to 24 hours, making it a long-lasting psychedelic.
Advantages and Limitations for Lab Experiments
DOB has advantages and limitations for lab experiments. Its long-lasting effects make it useful for studying the long-term effects of psychedelics on the brain. However, its potency and potential for adverse effects make it difficult to use in animal studies. Additionally, the complex synthesis method and legal restrictions on its use make it challenging to obtain for research purposes.
Future Directions
There are several future directions for research on DOB. One area of interest is its potential therapeutic applications, including its use in the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is a need for better synthesis methods and more accessible sources of DOB for research purposes.
In conclusion, DOB is a potent psychedelic drug that has been studied for its potential therapeutic applications and its effects on the brain. Its complex synthesis method and legal restrictions on its use make it challenging to obtain for research purposes, but further research is needed to fully understand its mechanism of action and its potential therapeutic benefits.
Scientific Research Applications
DOB has been studied for its potential therapeutic applications, including its use in the treatment of depression, anxiety, and addiction. Research has shown that DOB has a unique mechanism of action that may make it a promising candidate for these conditions. Additionally, DOB has been studied for its effects on the brain and its potential use in neuroscience research.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-10-11-19(27-2)18(14-16)22(15-20(23)21-12-6-7-13-21)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYEPMFBJSBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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